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An In-depth Technical Guide to the Molecular Structure of 5-Bromo-2-
methoxybenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties,
synthesis, and characterization of 5-Bromo-2-methoxybenzenesulfonamide. As a member of
the benzenesulfonamide class, this compound is a valuable synthetic intermediate in medicinal
chemistry. The benzenesulfonamide scaffold is a privileged structure known for a wide range of
biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This
document consolidates physicochemical data, details plausible experimental protocols for its
synthesis and characterization, and visualizes its structure and synthetic pathway. The content
is tailored for researchers, scientists, and professionals in the field of drug development
seeking a detailed understanding of this specific chemical entity.

Introduction

The sulfonamide functional group is a cornerstone pharmacophore in the development of
therapeutic agents.[1] Its presence in a molecule often imparts desirable pharmacokinetic
properties and the ability to bind effectively to enzyme active sites. Benzenesulfonamide
derivatives, in particular, have a rich history in medicine, leading to the development of drugs
for a multitude of diseases.[2][3] 5-Bromo-2-methoxybenzenesulfonamide is a substituted
benzenesulfonamide that serves as a versatile building block for the synthesis of more
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complex, biologically active molecules. Its structure, featuring a bromine atom, a methoxy
group, and a primary sulfonamide group, offers multiple points for chemical modification,
making it a compound of interest for creating diverse chemical libraries for drug screening. This
guide aims to provide a detailed technical examination of its molecular structure and chemical
properties.

Molecular Identity and Physicochemical Properties

5-Bromo-2-methoxybenzenesulfonamide is an organic compound characterized by a
benzene ring functionalized with three key groups that determine its chemical behavior and
potential applications. Its formal identification and key physicochemical properties are
summarized below.

Identifier Value Reference
5-bromo-2-

IUPAC Name _ [4]
methoxybenzenesulfonamide

CAS Number 23095-14-9 [5]

Molecular Formula C7HsBrNOsS [415]

Molecular Weight 266.11 g/mol [4115]

Appearance Solid [5]
COC1=C(C=C(C=C1)Br)S(=0)

SMILES [4]
(=O)N

1S/C7H8BrNO3S/c1-12-6-3-2-
InChl 5(8)4-7(6)13(9,10)11/h2- [4]
4H,1H3,(H2,9,10,11)

WHYIIAFUVXCXIL-
InChIKey [4][5]
UHFFFAOYSA-N

Molecular Structure and Visualization

The molecular architecture of 5-Bromo-2-methoxybenzenesulfonamide consists of a central
benzene ring with the following substitution pattern:
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e A methoxy group (-OCHs) at position 2.
e A sulfonamide group (-SO2NH3) at position 1.
e Abromine atom (-Br) at position 5.

The ortho-methoxy group can influence the conformation of the adjacent sulfonamide group,
while the bromine atom at the para-position relative to the sulfonamide group significantly
affects the electronic properties of the aromatic ring.

Figure 1: 2D Molecular Structure of 5-Bromo-2-methoxybenzenesulfonamide

Synthesis and Characterization
Synthetic Pathways

The synthesis of 5-Bromo-2-methoxybenzenesulfonamide is typically achieved through the
electrophilic aromatic substitution of a precursor. The most direct route involves the bromination
of 2-methoxybenzenesulfonamide. Reagents like N-Bromosuccinimide (NBS) are effective for
this transformation, often carried out in a suitable solvent like acetic acid or a chlorinated

solvent.

2-Methoxybenzenesulfonamide Bromination

T

N-Bromosuccinimide (NBS) <~
Acetic Acid

Click to download full resolution via product page

5-Bromo-2-methoxybenzenesulfonamide

Figure 2: Synthetic workflow for 5-Bromo-2-methoxybenzenesulfonamide.

Experimental Protocols

Protocol 4.2.1: Synthesis of 5-Bromo-2-methoxybenzenesulfonamide

This protocol describes a plausible method for the synthesis of the title compound based on
standard bromination procedures for activated aromatic rings.
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Reaction Setup: To a solution of 2-methoxybenzenesulfonamide (1.0 eq) in glacial acetic
acid (10 mL per gram of starting material), add N-Bromosuccinimide (NBS) (1.1 eq) portion-
wise at room temperature.

Reaction Execution: Stir the resulting mixture at room temperature for 4-6 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) until the starting material is
consumed.

Work-up: Pour the reaction mixture into ice-cold water. The crude product will precipitate out
of the solution.

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water
to remove acetic acid and succinimide byproducts. The crude solid can be further purified by
recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final
product as a solid.[5]

Protocol 4.2.2: General Characterization Methods

Nuclear Magnetic Resonance (NMR): Dissolve a sample of the purified product in a suitable
deuterated solvent (e.g., DMSO-ds or CDCI3). Record *H and 2C NMR spectra on a 400
MHz or higher spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain the IR spectrum of the solid product
using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory in the range of 4000-
400 cm™1.

Mass Spectrometry (MS): Analyze the sample using a mass spectrometer with a suitable
ionization technique, such as Electrospray lonization (ESI), to confirm the molecular weight
and isotopic distribution pattern.

Anticipated Spectroscopic Data

While specific, published spectra for 5-Bromo-2-methoxybenzenesulfonamide are not readily

available, its structural features allow for the prediction of key spectroscopic signals.
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Technique Expected Features

- A singlet for the methoxy (-OCH?s) protons
(~3.9-4.0 ppm).- A broad singlet for the two
sulfonamide (-SO2NHz) protons.- Three

1H NMR aromatic protons in the range of 7.0-8.0 ppm,
exhibiting splitting patterns (doublets, doublet of
doublets) characteristic of a 1,2,4-trisubstituted

benzene ring.

- A signal for the methoxy carbon (~56 ppm).-

Six distinct signals for the aromatic carbons,
13C NMR ) _ o

with chemical shifts influenced by the attached

substituents.

- N-H stretching vibrations for the sulfonamide
group (two bands, ~3400-3200 cm~1).[6]-
Asymmetric and symmetric S=O stretching
FT-IR vibrations (strong bands, ~1320 cm~* and
~1150 cm™1, respectively).[6]- C-O stretching for
the methoxy group (~1250 cm~1).[6]- Aromatic
C=C and C-H stretching and bending vibrations.

- A characteristic pair of molecular ion peaks
(M* and M+2) of nearly equal intensity,
separated by 2 m/z units, due to the presence of
the bromine isotopes ("°Br and 81Br).[7][8] The
expected molecular ion would be at m/z = 265
and 267.

Mass Spec

Biological Context and Potential Applications

The benzenesulfonamide core is a privileged scaffold in medicinal chemistry, known to exhibit a
wide array of biological activities.[1] These activities often stem from the sulfonamide group's
ability to mimic a carboxylate and act as a zinc-binding group in metalloenzymes.[1] Derivatives
of benzenesulfonamides have been developed as anti-inflammatory, antimicrobial, and
anticancer agents.[9]
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The specific structural motifs in 5-Bromo-2-methoxybenzenesulfonamide suggest potential
for further development. The bromo- and methoxy- substitutions on the phenyl ring are found in
various biologically active compounds, including potent cytotoxic agents that target tubulin
polymerization in cancer cells. While the title compound itself has not been extensively studied
for its biological effects, it serves as a key intermediate for synthesizing derivatives with
potentially significant therapeutic value.

Core Structure

[Synthetic Intermediate] [Potential Bioactivita

Anticancer Agents ] - . ( -
Qe.g., Tubulin Inhibitors) [Antlmlcroblal Agents] Anti-inflammatory Agents]

Click to download full resolution via product page

[S-Bromo-z-methoxybenzenesuIfonamide]

Figure 3: Logical relationship of the 5-Bromo-2-methoxybenzenesulfonamide core to its
applications.

Conclusion

5-Bromo-2-methoxybenzenesulfonamide is a well-defined chemical entity with significant
potential as a building block in synthetic and medicinal chemistry. This guide has detailed its
molecular structure, physicochemical properties, and plausible routes for its synthesis and
characterization. The presence of three distinct functional groups on the aromatic ring provides
a versatile platform for the development of novel compounds. Further research, including
single-crystal X-ray diffraction for definitive structural elucidation and comprehensive biological
screening of its derivatives, is warranted to fully explore the therapeutic potential of this
chemical scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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